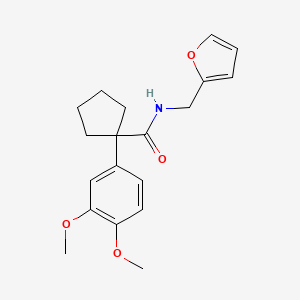
1-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)cyclopentanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "DFMCPA" and is a cyclic amide that contains both furanyl and dimethoxyphenyl moieties. The unique structure of DFMCPA has led to its investigation as a potential tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of DFMCPA is not fully understood, but it is believed to act as a selective inhibitor of VGSCs. This inhibition is thought to occur through binding to specific sites on the channel protein, thereby preventing its activation and subsequent ion flux.
Biochemical and Physiological Effects
DFMCPA has been shown to have various biochemical and physiological effects, including the inhibition of VGSCs and the modulation of synaptic transmission. In addition, DFMCPA has been investigated for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DFMCPA in lab experiments is its selectivity for VGSCs, which allows for targeted investigation of these channels in various physiological processes. However, one limitation is the lack of understanding of its mechanism of action, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving DFMCPA. One area of interest is its potential use as a therapeutic agent for pain management, as it has shown promise in animal models. Additionally, further investigation into its mechanism of action may lead to a better understanding of VGSCs and their role in various physiological processes. Finally, DFMCPA may have potential applications in drug discovery and development, as it represents a unique chemical structure with potential pharmacological activity.
Synthesemethoden
DFMCPA can be synthesized using a variety of methods, but one common approach involves the reaction of 3,4-dimethoxybenzaldehyde with furfurylamine to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to yield the final product, DFMCPA.
Wissenschaftliche Forschungsanwendungen
DFMCPA has been investigated for its potential use as a research tool in various fields, including neuroscience, pharmacology, and biochemistry. One area of interest is its potential as a modulator of ion channels, specifically the voltage-gated sodium channels (VGSCs) that play a crucial role in the propagation of action potentials in neurons. DFMCPA has been shown to selectively inhibit VGSCs, making it a potential tool for studying the role of these channels in various physiological processes.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-22-16-8-7-14(12-17(16)23-2)19(9-3-4-10-19)18(21)20-13-15-6-5-11-24-15/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHKUPNDFADFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NCC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5692181.png)
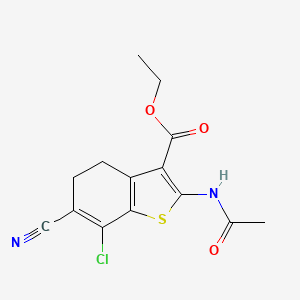
![4-ethyl-3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]piperazin-2-one](/img/structure/B5692198.png)
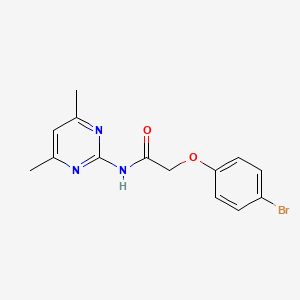
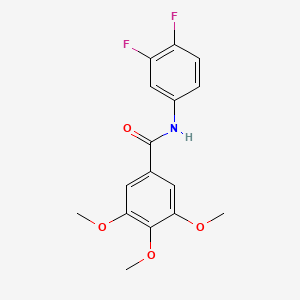
![(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)
![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)
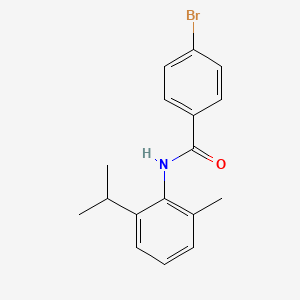
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea](/img/structure/B5692241.png)

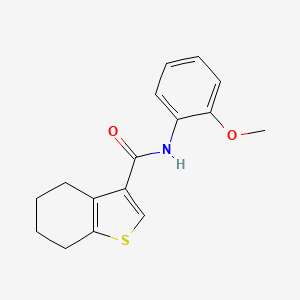
![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)
![3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)
![3-amino-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)